Lithium manganese dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

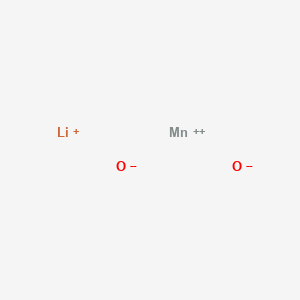

Lithium Manganese Dioxide (LiMnO2) is a type of lithium-ion cell that uses manganese dioxide as the cathode material . It functions through the same intercalation/de-intercalation mechanism as other commercialized secondary battery technologies . It is regarded as one of the most promising cathode materials due to its high voltage and specific capacity, as well as its low cost .

Synthesis Analysis

The synthesis of a manganese dioxide lithium ion sieve involves the preparation and adsorption experiments carried out using the orthogonal method, while the HCl elution experiment is carried out using the single factor method . The preparation principle of the manganese dioxide lithium ion sieve involves the synthesis of a precursor of lithium manganese with X structure by mixed sintering of manganese compound and lithium compound .Molecular Structure Analysis

LiMnO2 is constructed from corrugated layers of manganese/oxide octahedra . The Li+ ions occupy the tetrahedral sites within the Mn2O4 polyhedral frameworks adjacent to empty octahedral sites .Chemical Reactions Analysis

The half-reactions for LiMnO2 are: MnIVO2 (s) + Li+ + e− → MnIIIO2(Li+) and Li(s) → Li+ + e− . The overall reaction is: Li(s) + MnIVO2 (s) ⇌ MnIIIO2(Li+) [E° = +3.19 V] .Physical And Chemical Properties Analysis

LiMnO2 cells have a typical open circuit voltage (OCV) of 3.3 volts, and a normal operating voltage range of 2.5 to 3.0 volts depending on device current drain and ambient operating temperature . They have higher energy on a weight and volume basis than conventional batteries such as carbon-zinc and alkaline .Scientific Research Applications

1. Cathode Material in Lithium Batteries

Lithium manganese dioxide has been extensively studied for its use as a cathode material in lithium batteries. This application leverages the advantages of manganese oxides, such as electrolytic manganese dioxide (EMD), which have a long history in charge storage applications. These materials, especially when combined with lithium, offer benefits in terms of cost and environmental impact compared to other cathode materials like nickel and cobalt counterparts (Johnson, 2007). Lithiated manganese oxides, such as LiMn2O4 (spinel) and layered lithium–nickel–manganese–cobalt (NMC) oxide systems, have been increasingly employed in advanced rechargeable lithium-ion batteries due to their cost and environmental advantages (Thackeray et al., 2018).

2. Anode Material in Lithium Ion Batteries

Recent advancements have explored the use of manganese oxides as anodes in lithium ion batteries (LIBs). Tailoring nanostructured MnO2 as anodes has shown promising results in terms of high reversible capacity and initial Coulombic efficiency, which is significant for developing high energy storage LIBs (Zhang et al., 2018).

3. Solid-State Thin-Film Batteries

Lithium manganese dioxide is used in the development of solid-state thin-film lithium and lithium-ion batteries. These batteries have important applications in various consumer and medical products and are valuable for research in characterizing the properties of lithium intercalation compounds in thin-film form. The use of lithiated manganese oxide cathodes in these batteries is particularly notable (Bates, 2000).

4. High-Capacity Electrode Materials for Rechargeable Batteries

Lithium–manganese oxide electrodes with layered–spinel composite structures are being developed for high-capacity rechargeable batteries. These structures offer a significant capacity and showcase the potential of lithium manganese oxide in battery technology (Johnson et al., 2005).

5. Adsorption and Recovery of Lithium from Aqueous Media

Manganese dioxide nanocomposites have been used to enhance the capacity of activated carbon for lithium adsorption from aqueous media. This application is crucial for lithium recovery in various fields including medicine and manufacturing (Kamran et al., 2019).

Mechanism of Action

Future Directions

There has been an urgent demand to develop novel Full Manganese-Based Cathode Materials (FMCMs) due to the fast growth of vehicle electrification and large-scale energy-storage grids . Recent research advances include surface modification, doping, morphology and structure design, binder and electrolyte additives, and integration strategies .

properties

IUPAC Name |

lithium;manganese(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mn.2O/q+1;+2;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPLUVQSXUUQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-2].[O-2].[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMnO2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium manganese dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)

![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)

![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)